4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
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Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a trifluoromethyl group and a cyano group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions . This reaction proceeds regioselectively to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate, especially in the development of anticancer and antiviral drugs.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can disrupt key cellular signaling pathways by binding to proteins such as kinases and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbonitrile: Similar in structure but lacks the fused pyrrole ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a cyano group.
3-(Trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: A pyrazolo derivative with similar functional groups.
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its fused ring structure and the presence of both trifluoromethyl and cyano groups. This combination imparts distinct electronic properties, making it highly versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H4F3N3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-14-8-6(7)3-5(4-13)15-8/h1-3H,(H,14,15) |
InChI Key |
FPMSIZRHLNJRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C=C(N2)C#N |
Origin of Product |
United States |
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